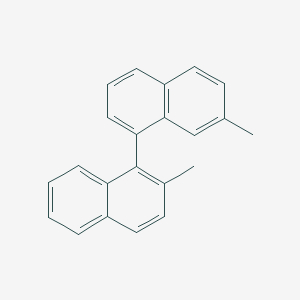
1,1'-Binaphthalene, 2,7'-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Binaphthalene, 2,7’-dimethyl- is an organic compound with the molecular formula C22H18. It is a derivative of binaphthalene, characterized by the presence of two methyl groups at the 2 and 7 positions on the naphthalene rings. This compound is known for its unique structural properties and has been studied for various applications in scientific research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Binaphthalene, 2,7’-dimethyl- typically involves the coupling of naphthalene derivatives under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions. For instance, the Suzuki-Miyaura coupling reaction can be employed, where 2,7-dibromonaphthalene is reacted with a suitable boronic acid derivative in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of 1,1’-Binaphthalene, 2,7’-dimethyl- may involve large-scale coupling reactions using similar catalytic processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-Binaphthalene, 2,7’-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while substitution reactions can produce halogenated or nitrated derivatives .
Applications De Recherche Scientifique
1,1’-Binaphthalene, 2,7’-dimethyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and ligands for catalysis.
Biology: Studies have explored its potential as a fluorescent probe for biological imaging.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent due to its unique structural properties.
Industry: It is used in the production of advanced materials, including polymers and electronic components
Mécanisme D'action
The mechanism of action of 1,1’-Binaphthalene, 2,7’-dimethyl- involves its interaction with specific molecular targets. In catalytic applications, it acts as a ligand, coordinating with metal centers to facilitate various chemical transformations. The pathways involved include the formation of stable complexes with transition metals, which then participate in catalytic cycles to promote reactions such as hydrogenation, cross-coupling, and oxidation .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-Binaphthalene, 2,2’-dimethyl-: Another dimethyl derivative with methyl groups at the 2 and 2’ positions.
1,1’-Binaphthalene, 3,3’-dimethyl-: A derivative with methyl groups at the 3 and 3’ positions.
1,1’-Binaphthalene, 4,4’-dimethyl-: A derivative with methyl groups at the 4 and 4’ positions.
Uniqueness
1,1’-Binaphthalene, 2,7’-dimethyl- is unique due to the specific positioning of the methyl groups, which can influence its chemical reactivity and physical properties. This positioning can affect the compound’s ability to act as a ligand in catalytic processes and its interactions with other molecules in biological and industrial applications .
Propriétés
Numéro CAS |
165256-40-6 |
|---|---|
Formule moléculaire |
C22H18 |
Poids moléculaire |
282.4 g/mol |
Nom IUPAC |
2-methyl-1-(7-methylnaphthalen-1-yl)naphthalene |
InChI |
InChI=1S/C22H18/c1-15-10-12-18-7-5-9-20(21(18)14-15)22-16(2)11-13-17-6-3-4-8-19(17)22/h3-14H,1-2H3 |
Clé InChI |
BBSSUOFNQSXDCO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=CC=C2C3=C(C=CC4=CC=CC=C43)C)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(2H-tetrazol-5-ylmethyl)cyclohexyl]methanamine](/img/structure/B12564314.png)
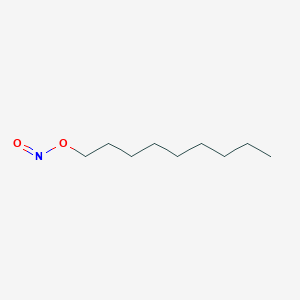
![5-({[tert-Butyl(diphenyl)silyl]oxy}methyl)benzene-1,3-diol](/img/structure/B12564331.png)
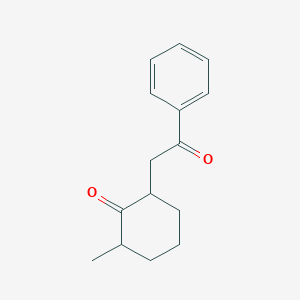
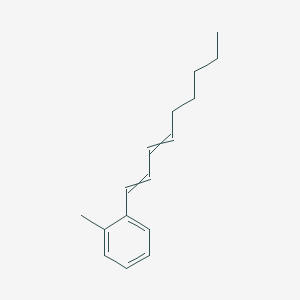
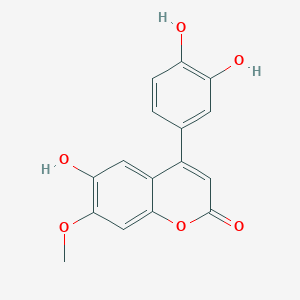
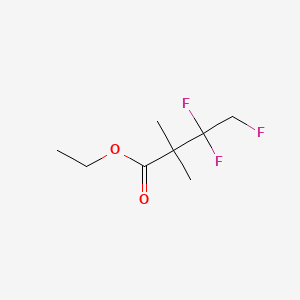
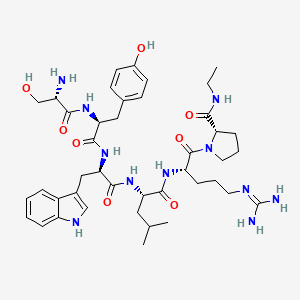
![4-[(E)-(9-Ethyl-9H-carbazol-3-yl)diazenyl]benzamide](/img/structure/B12564360.png)
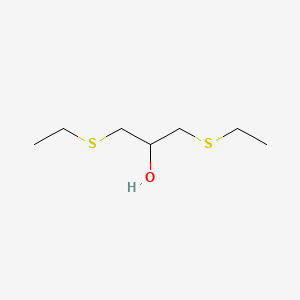
![N''-(2-{4-[(5,5,5-Triphenylpentyl)oxy]phenyl}ethyl)guanidine](/img/structure/B12564372.png)

![Cyclopropanecarboxylicacid, 2-[(acetyloxy)methyl]-, (1R,2R)-](/img/structure/B12564388.png)
![N-[(E)-hydrazinylidenemethyl]thiophene-2-carboxamide](/img/structure/B12564395.png)
